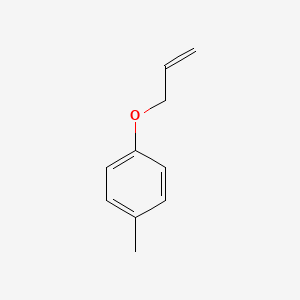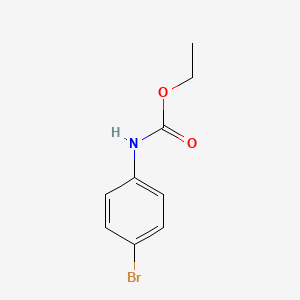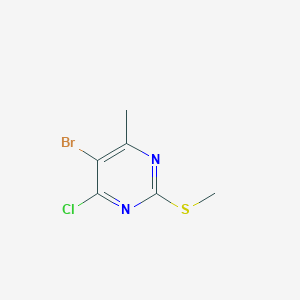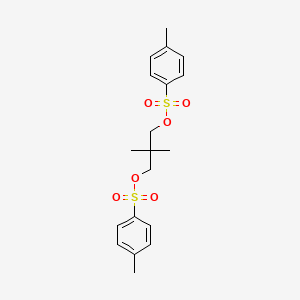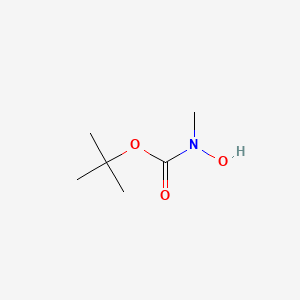
Hydroxy(méthyl)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl hydroxy(methyl)carbamate is a chemical compound commonly used in organic synthesis. It is known for its role as a protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly valued for its stability under a variety of conditions and its ease of removal when protection is no longer needed.
Applications De Recherche Scientifique
Tert-butyl hydroxy(methyl)carbamate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Tert-butyl hydroxy(methyl)carbamate, also known as tert-butyl carbamate, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are therefore the amine groups present in various organic molecules .
Mode of Action
The compound acts by reacting with a base and the anhydride Boc2O under either aqueous or anhydrous conditions to form Boc-protected amines and amino acids . The Boc group is stable towards most nucleophiles and bases . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Biochemical Pathways
The biochemical pathways affected by tert-butyl hydroxy(methyl)carbamate are those involved in the synthesis of organic compounds. The compound plays a pivotal role in the protection of amino functions, which often occur in the synthesis of multifunctional targets .
Pharmacokinetics
It is known that the compound has a high lipophilicity and is very soluble in water . These properties may impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of tert-butyl hydroxy(methyl)carbamate is the protection of amine groups in organic molecules, facilitating their use in further reactions . This protection can be removed under specific conditions, allowing the amine group to participate in subsequent reactions .
Action Environment
The action of tert-butyl hydroxy(methyl)carbamate can be influenced by environmental factors such as pH and temperature . For instance, the compound is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound should be stored in a dry environment at room temperature .
Analyse Biochimique
Biochemical Properties
Tert-butyl hydroxy(methyl)carbamate plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes, proteins, and other biomolecules to temporarily mask the reactivity of amine groups. This interaction is essential in multi-step synthesis processes where selective protection and deprotection of functional groups are required. The compound is known to interact with enzymes such as N,N’-dicyclohexylcarbodiimide, which facilitates the formation of peptide bonds by coupling carboxylic acids with amines . The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
Tert-butyl hydroxy(methyl)carbamate influences various cellular processes by protecting amine groups in biomolecules, thereby preventing unwanted reactions during synthesis. This protection is crucial in maintaining the integrity of cellular components during chemical modifications. The compound can affect cell signaling pathways by temporarily inhibiting the activity of amine-containing signaling molecules. Additionally, it may influence gene expression by protecting amine groups in nucleotides and proteins involved in transcription and translation processes . The impact on cellular metabolism is generally minimal, as the compound is designed to be inert under physiological conditions.
Molecular Mechanism
The molecular mechanism of action of tert-butyl hydroxy(methyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions or by specific enzymes. The compound exerts its effects by binding to the amine groups of biomolecules, thereby preventing their participation in chemical reactions. This binding interaction is reversible, allowing for the selective deprotection of amine groups when needed . The compound does not significantly alter gene expression or enzyme activity, as its primary function is to provide temporary protection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl hydroxy(methyl)carbamate change over time, primarily due to its stability and degradation properties. The compound is stable under ambient conditions but can degrade when exposed to strong acids or prolonged heating. Over time, the protective carbamate linkage may be cleaved, leading to the release of the free amine group. Long-term studies have shown that the compound does not have significant adverse effects on cellular function, as it is designed to be inert and easily removable . Prolonged exposure to acidic conditions can lead to partial degradation and loss of protection.
Dosage Effects in Animal Models
The effects of tert-butyl hydroxy(methyl)carbamate vary with different dosages in animal models. At low doses, the compound effectively protects amine groups without causing toxicity or adverse effects. At high doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have shown that excessive amounts of the compound can lead to the accumulation of degradation products, which may interfere with normal cellular functions . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.
Metabolic Pathways
Tert-butyl hydroxy(methyl)carbamate is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as N,N’-dicyclohexylcarbodiimide and trifluoroacetic acid, which facilitate the formation and cleavage of the carbamate linkage . These interactions are crucial in maintaining the selectivity and efficiency of multi-step synthesis processes. The compound does not significantly affect metabolic flux or metabolite levels, as its primary function is to provide temporary protection.
Transport and Distribution
Within cells and tissues, tert-butyl hydroxy(methyl)carbamate is transported and distributed primarily through passive diffusion. The compound does not rely on specific transporters or binding proteins for its movement. Its localization and accumulation are influenced by its hydrophobic nature, allowing it to diffuse across cell membranes and reach target sites . The compound’s distribution is generally uniform, with no significant accumulation in specific tissues or compartments.
Subcellular Localization
The subcellular localization of tert-butyl hydroxy(methyl)carbamate is primarily in the cytoplasm, where it interacts with amine-containing biomolecules. The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity and function are primarily determined by its ability to form stable carbamate linkages with amine groups . The compound’s localization does not significantly affect its protective function, as it is designed to be inert and easily removable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tert-butyl hydroxy(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with hydroxylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid byproduct . Another method involves the use of di-tert-butyl dicarbonate and hydroxylamine hydrochloride in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the production of tert-butyl hydroxy(methyl)carbamate often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include amines, oximes, and substituted carbamates .
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Similar in structure but lacks the hydroxyl group.
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl hydroxy(methyl)carbamate.
N-Boc-hydroxylamine: Another protecting group for amines, similar in function but with different reactivity.
Uniqueness: Tert-butyl hydroxy(methyl)carbamate is unique due to its combination of stability and ease of removal. Its hydroxyl group provides additional reactivity, making it versatile for various synthetic applications .
Propriétés
IUPAC Name |
tert-butyl N-hydroxy-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7(4)9/h9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTVWTYYQWTLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20297596 | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19689-97-5 | |
| Record name | 19689-97-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-butyl hydroxy(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20297596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl hydroxy(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


